molecular formula C16H22O12 B173127 4-Methylumbelliferyl-beta-D-glucuronide trihydrate CAS No. 199329-67-4

4-Methylumbelliferyl-beta-D-glucuronide trihydrate

Cat. No.: B173127
CAS No.: 199329-67-4
M. Wt: 406.34 g/mol
InChI Key: AVICSHUHPWFQAR-ACCVXZKWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methylumbelliferyl-beta-D-glucuronide trihydrate is a fluorogenic substrate widely used in biochemical assays. It is particularly known for its application in detecting beta-glucuronidase activity. This compound is valuable in various fields, including microbiology, plant biology, and environmental science, due to its ability to produce a fluorescent signal upon enzymatic cleavage.

Mechanism of Action

Target of Action

The primary target of 4-Methylumbelliferyl-beta-D-glucuronide trihydrate (MUG) is the enzyme β-glucuronidase .

Mode of Action

MUG acts as a fluorogenic substrate for β-glucuronidase . It shows low levels of fluorescence until it is treated with β-glucuronidase . When β-glucuronidase acts on MUG, it cleaves the glucuronide, releasing the highly fluorescent 4-methylumbelliferone .

Biochemical Pathways

The action of MUG primarily affects the β-glucuronidase pathway. When MUG is cleaved by β-glucuronidase, it releases 4-methylumbelliferone, which can be detected due to its high fluorescence . This allows for the detection and quantification of β-glucuronidase activity, which can be used to identify transformed plants or detect the presence of certain bacteria like Escherichia coli .

Pharmacokinetics

It is known that mug is soluble in dmso at a concentration of 50 mg/ml .

Result of Action

The cleavage of MUG by β-glucuronidase results in the release of 4-methylumbelliferone, which emits fluorescence that can be detected . This fluorescence is used as a marker for β-glucuronidase activity, allowing for the identification of transformed plants or the detection of Escherichia coli .

Action Environment

The action of MUG is influenced by environmental factors such as pH and temperature. For example, the maximum excitation value of the released 4-methylumbelliferone depends on the pH . Furthermore, the reaction of MUG with β-glucuronidase is typically carried out at 37°C

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylumbelliferyl-beta-D-glucuronide trihydrate typically involves the glycosylation of 4-methylumbelliferone with a glucuronic acid derivative. The reaction is often catalyzed by a Lewis acid such as boron trifluoride etherate. The process includes the following steps:

  • Protection of the hydroxyl groups of glucuronic acid.
  • Activation of the carboxyl group to form a glycosyl donor.
  • Coupling of the glycosyl donor with 4-methylumbelliferone.
  • Deprotection of the hydroxyl groups to yield the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography and is often supplied as a powder or crystalline solid.

Chemical Reactions Analysis

Types of Reactions: 4-Methylumbelliferyl-beta-D-glucuronide trihydrate primarily undergoes hydrolysis reactions catalyzed by beta-glucuronidase. This enzymatic reaction cleaves the glycosidic bond, releasing 4-methylumbelliferone, which is fluorescent.

Common Reagents and Conditions:

    Reagents: Beta-glucuronidase enzyme.

    Conditions: The reaction is typically carried out in a buffered aqueous solution at a pH optimal for the enzyme activity, usually around pH 6.5 to 7.5. The temperature is maintained at 37°C to mimic physiological conditions.

Major Products: The major product of the hydrolysis reaction is 4-methylumbelliferone, which exhibits strong fluorescence under UV light.

Scientific Research Applications

4-Methylumbelliferyl-beta-D-glucuronide trihydrate has a wide range of applications in scientific research:

    Microbiology: It is used to detect the presence of Escherichia coli in water and food samples by measuring beta-glucuronidase activity.

    Plant Biology: The compound is employed in assays to study gene expression in genetically modified plants, particularly those expressing the beta-glucuronidase reporter gene.

    Environmental Science: It is used to monitor environmental samples for fecal contamination by detecting beta-glucuronidase activity.

    Medicine: The compound is used in diagnostic assays to measure beta-glucuronidase activity in various biological samples, aiding in the diagnosis of certain diseases.

Comparison with Similar Compounds

4-Methylumbelliferyl-beta-D-glucuronide trihydrate is unique due to its high sensitivity and specificity for beta-glucuronidase. Similar compounds include:

    4-Methylumbelliferyl-beta-D-galactopyranoside: Used to detect beta-galactosidase activity.

    4-Methylumbelliferyl-beta-D-glucopyranoside: Used to detect beta-glucosidase activity.

    4-Methylumbelliferyl-alpha-D-galactopyranoside: Used to detect alpha-galactosidase activity.

    4-Methylumbelliferyl-alpha-D-glucopyranoside: Used to detect alpha-glucosidase activity.

Each of these compounds is designed to detect specific enzymatic activities, making them valuable tools in biochemical assays. this compound stands out for its application in detecting beta-glucuronidase, particularly in microbiological and environmental studies.

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid;trihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O9.3H2O/c1-6-4-10(17)24-9-5-7(2-3-8(6)9)23-16-13(20)11(18)12(19)14(25-16)15(21)22;;;/h2-5,11-14,16,18-20H,1H3,(H,21,22);3*1H2/t11-,12-,13+,14-,16+;;;/m0.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVICSHUHPWFQAR-ACCVXZKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O.O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O.O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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